molecular formula C16H21N3O3S B12481750 Butyl {5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate

Butyl {5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate

Cat. No.: B12481750
M. Wt: 335.4 g/mol
InChI Key: ZUOQDRUEAIUJDM-UHFFFAOYSA-N
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Description

Butyl {5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl {5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.

    Attachment of the Dimethylphenoxy Group: The dimethylphenoxy group can be introduced through nucleophilic substitution reactions, where a suitable phenol derivative reacts with a halogenated thiadiazole intermediate.

    Introduction of the Butyl Carbamate Group: The final step involves the reaction of the thiadiazole derivative with butyl isocyanate to form the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Butyl {5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, such as hydrogen peroxide or potassium permanganate, to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylphenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert solvents like tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles (e.g., amines, thiols); reactions may require the presence of a base or catalyst to facilitate the substitution process.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiadiazole derivatives

    Substitution: Substituted thiadiazole derivatives with different functional groups

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Butyl {5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Disrupting Cellular Functions: Interfering with cellular processes, such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

Butyl {5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate can be compared with other similar compounds, such as:

    Metaxalone: A muscle relaxant with a similar phenoxy group but different core structure.

    Thiadiazole Derivatives: Compounds with the same thiadiazole ring but different substituents, which may exhibit varying biological activities and chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C16H21N3O3S

Molecular Weight

335.4 g/mol

IUPAC Name

butyl N-[5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]carbamate

InChI

InChI=1S/C16H21N3O3S/c1-4-5-8-21-16(20)17-15-19-18-14(23-15)10-22-13-7-6-11(2)9-12(13)3/h6-7,9H,4-5,8,10H2,1-3H3,(H,17,19,20)

InChI Key

ZUOQDRUEAIUJDM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)NC1=NN=C(S1)COC2=C(C=C(C=C2)C)C

Origin of Product

United States

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